N-(2-ethylbenzyl)-N-(trifluoromethyl)propan-2-amine
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Overview
Description
N-(2-ethylbenzyl)-N-(trifluoromethyl)propan-2-amine is a synthetic organic compound that belongs to the class of amines This compound is characterized by the presence of an ethylbenzyl group, a trifluoromethyl group, and a propan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylbenzyl)-N-(trifluoromethyl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethylbenzyl chloride and trifluoromethylpropan-2-amine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent the formation of unwanted by-products. A common solvent used is anhydrous ether or tetrahydrofuran (THF).
Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction.
Reaction Temperature: The reaction is typically conducted at elevated temperatures, ranging from 50°C to 100°C, to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylbenzyl)-N-(trifluoromethyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Solvents: Anhydrous ether, tetrahydrofuran (THF)
Catalysts: Palladium on carbon (Pd/C), other transition metal catalysts
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Various substituted amines or other functionalized derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-ethylbenzyl)-N-(trifluoromethyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethylbenzyl)-N-methylpropan-2-amine
- N-(2-ethylbenzyl)-N-(difluoromethyl)propan-2-amine
- N-(2-ethylbenzyl)-N-(trifluoromethyl)butan-2-amine
Uniqueness
N-(2-ethylbenzyl)-N-(trifluoromethyl)propan-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H18F3N |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
N-[(2-ethylphenyl)methyl]-N-(trifluoromethyl)propan-2-amine |
InChI |
InChI=1S/C13H18F3N/c1-4-11-7-5-6-8-12(11)9-17(10(2)3)13(14,15)16/h5-8,10H,4,9H2,1-3H3 |
InChI Key |
OTQSJBBRLHDQMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1CN(C(C)C)C(F)(F)F |
Origin of Product |
United States |
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